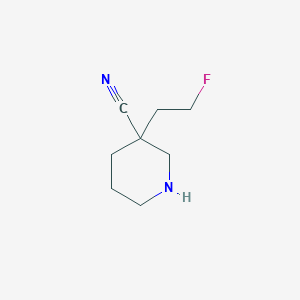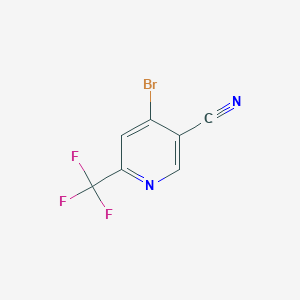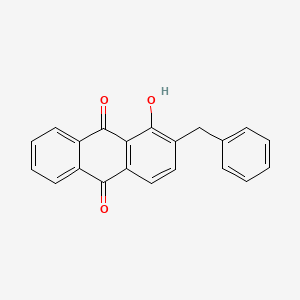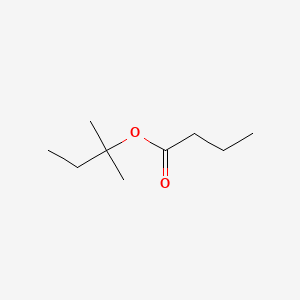
tert-Amyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 . It is a type of ester, which is a class of compounds commonly used in various industrial applications due to their pleasant aromas and flavors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of butanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 2,2-dimethylpropyl ester may involve continuous esterification processes where butanoic acid and 2,2-dimethylpropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2,2-dimethylpropyl ester is used in various scientific research applications:
Chemistry: It serves as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of metabolic pathways involving esters.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2,2-dimethylpropyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. These enzymes facilitate the breaking and forming of ester bonds, allowing the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, methyl ester
Comparison: Butanoic acid, 2,2-dimethylpropyl ester is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different physical and chemical properties compared to other esters like butanoic acid, 2-methyl-, propyl ester and butanoic acid, 2-methyl-, methyl ester . This structural difference can affect its reactivity and applications in various fields.
Propiedades
Número CAS |
2050-00-2 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl butanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(10)11-9(3,4)6-2/h5-7H2,1-4H3 |
Clave InChI |
VTZSXMMBJHMLEE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
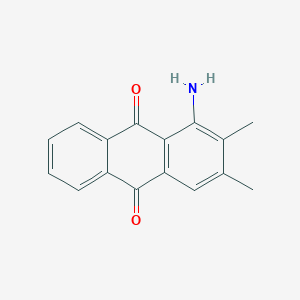
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
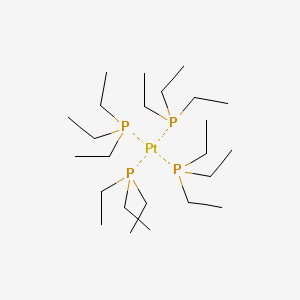
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)

